Benzyl 2-Hydroxy-6-Methoxybenzoate

Description

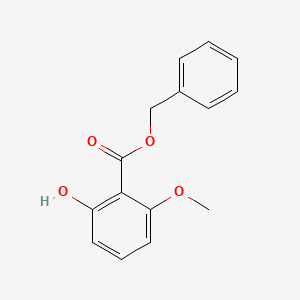

Structure

3D Structure

Properties

CAS No. |

24474-71-3 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

benzyl 2-hydroxy-6-methoxybenzoate |

InChI |

InChI=1S/C15H14O4/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 |

InChI Key |

CGNJMCLXIMWKDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-Hydroxy-6-Methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl 2-Hydroxy-6-Methoxybenzoate, alongside detailed experimental protocols and relevant biological context.

Chemical Identity and Properties

This compound is an aromatic ester. Below is a summary of its key identifiers and physicochemical properties.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | Benzoic acid, 2-hydroxy-6-methoxy-, phenylmethyl ester |

| CAS Number | 24474-71-3[1][2] |

| Molecular Formula | C₁₅H₁₄O₄[1][3][4] |

| Molecular Weight | 258.27 g/mol [1][3][4] |

| InChI | InChI=1S/C15H14O4/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3[3] |

| InChIKey | CGNJMCLXIMWKDY-UHFFFAOYSA-N[3] |

| SMILES | COc1cccc(O)c1C(=O)OCc1ccccc1[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point (Tf) | 530.28 K (257.13 °C) | Joback Method[3] |

| Boiling Point (Tb) | 780.27 K (507.12 °C) | Joback Method[3] |

| Predicted Boiling Point | 400.2 ± 30.0 °C | Predicted[2] |

| Predicted Density | 1.227 ± 0.06 g/cm³ | Predicted[2] |

| Water Solubility (log10ws) | -3.49 (mol/L) | Crippen Method[3] |

| Octanol/Water Partition Coefficient (logP) | 2.758 | Crippen Method[3] |

| Predicted pKa | 7.60 ± 0.35 | Predicted[2] |

Table 3: Thermodynamic and Other Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (gf) | -202.93 | kJ/mol | Joback Method[3] |

| Enthalpy of Formation at Standard Conditions (hf) | -445.67 | kJ/mol | Joback Method[3] |

| Enthalpy of Fusion at Standard Conditions (hfus) | 32.06 | kJ/mol | Joback Method[3] |

| Enthalpy of Vaporization at Standard Conditions (hvap) | 78.78 | kJ/mol | Joback Method[3] |

| McGowan's Characteristic Volume (mcvol) | 193.870 | ml/mol | McGowan Method[3] |

| Critical Pressure (pc) | 2976.29 | kPa | Joback Method[3] |

| Critical Temperature (tc) | 1022.10 | K | Joback Method[3] |

| Critical Volume (vc) | 0.667 | m³/kmol | Joback Method[3] |

Experimental Protocols

2.1. Synthesis of this compound

A general and common method for the synthesis of benzyl esters is the esterification of the corresponding carboxylic acid with benzyl alcohol or its derivatives. The following protocol is a generalized procedure based on common esterification methods.

2.1.1. Fischer Esterification

This method involves the reaction of 2-hydroxy-6-methoxybenzoic acid with benzyl alcohol in the presence of a strong acid catalyst.

-

Reactants:

-

2-hydroxy-6-methoxybenzoic acid (1.0 eq)

-

Benzyl alcohol (1.2 eq)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Toluene (solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-hydroxy-6-methoxybenzoic acid, benzyl alcohol, and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

2.1.2. Synthesis via Benzyl Halide

An alternative method involves the reaction of the sodium salt of the carboxylic acid with benzyl chloride.

-

Reactants:

-

2-hydroxy-6-methoxybenzoic acid (1.0 eq)

-

Sodium hydroxide (1.0 eq)

-

Benzyl chloride (1.1 eq)

-

N,N-Dimethylformamide (DMF) (solvent)

-

-

Procedure:

-

Dissolve 2-hydroxy-6-methoxybenzoic acid in DMF.

-

Add sodium hydroxide to the solution and stir until the acid is fully neutralized to form the sodium salt.

-

Add benzyl chloride to the reaction mixture.

-

Heat the mixture at a suitable temperature (e.g., 80-100 °C) and monitor by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

-

Caption: General workflow for the synthesis of this compound.

2.2. Antifungal Activity Assay

This compound has demonstrated strong antifungal effects, with an IC₅₀ of 25–26 μg/mL against certain fungal strains.[2][4][5][6] A typical protocol to determine the antifungal activity is the broth microdilution method.

-

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Positive control (e.g., Fluconazole)

-

Negative control (DMSO or solvent used to dissolve the compound)

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

-

Add the fungal inoculum to each well containing the diluted compound, as well as to the positive and negative control wells.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determine the minimum inhibitory concentration (MIC) by visual inspection for the lowest concentration of the compound that inhibits visible fungal growth.

-

To determine the IC₅₀, measure the optical density (OD) of each well using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

-

Biological Activity and Signaling Pathways

While specific signaling pathway involvement for this compound is not extensively documented, related phenolic compounds are known to interact with various cellular signaling cascades. For instance, other hydroxy- and methoxy-substituted chalcones and benzimidazole derivatives have been shown to modulate pathways such as PI3K/Akt, MAPK, and NF-κB, which are crucial in cell proliferation, inflammation, and apoptosis.[7][8][9][10][11]

The PI3K/Akt signaling pathway is a key regulator of cell survival and growth.[7][8][9][10][11] Its dysregulation is implicated in various diseases, including cancer. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K.[7][8][9][10][11] PI3K then phosphorylates PIP2 to PIP3, which acts as a second messenger to recruit and activate Akt.[7][8][10] Activated Akt, in turn, phosphorylates a multitude of downstream targets to regulate cellular processes.

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,rounded", shape=ellipse]; PIP3 [label="PIP3", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,rounded", shape=ellipse]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Cell Survival, Growth, Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PTEN [label="PTEN", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [dir="none", style=dashed, color="#EA4335"]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates (Thr308)"]; Akt -> Downstream [label="Phosphorylates"]; Downstream -> Response [label="Regulates"]; PTEN -> PIP3 [label="Dephosphorylates", arrowhead=tee, color="#EA4335"]; } }

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons from both the benzoate and benzyl rings, a singlet for the methoxy group protons, a singlet for the benzylic methylene protons, and a singlet for the hydroxyl proton.

-

¹³C NMR: Aromatic carbons, the carbonyl carbon of the ester, the methoxy carbon, and the benzylic methylene carbon would all show distinct signals.[12][15][16]

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic protons, the C=O stretch of the ester, and C-O stretches.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the benzyl or benzoate moieties.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is recommended for specific applications.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. Benzoic acid, 2-hydroxy-6-methoxy-, phenylmethyl ester | 24474-71-3 [chemicalbook.com]

- 3. chemeo.com [chemeo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Fungal | 24474-71-3 | Invivochem [invivochem.com]

- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. cusabio.com [cusabio.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. Benzyl 2-methoxybenzoate | C15H14O3 | CID 584904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]

Benzyl 2-Hydroxy-6-Methoxybenzoate physical properties

An In-depth Technical Guide on the Physical Properties of Benzyl 2-Hydroxy-6-Methoxybenzoate

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, presenting key data in a structured format. This document includes quantitative physical properties, details on the computational methods used for their prediction, and a logical workflow for its synthesis.

Chemical Identity

-

IUPAC Name: this compound

-

SMILES: COc1cccc(O)c1C(=O)OCc1ccccc1[4]

Quantitative Physical Properties

The physical properties of this compound have been primarily determined through computational predictions. The following table summarizes these properties, citing the methodologies used for their estimation.

| Property | Value | Unit | Source / Method |

| Boiling Point | 780.27 | K | Joback Method[4] |

| 400.2 ± 30.0 | °C | Predicted[1] | |

| Melting Point | 530.28 | K | Joback Method[4] |

| Density | 1.227 ± 0.06 | g/cm³ | Predicted[1] |

| Water Solubility | log10(S) = -3.49 | mol/L | Crippen Method[4] |

| < 1 | mg/mL | Experimental Observation[2] | |

| Octanol/Water Partition Coefficient | logP = 2.758 | Crippen Method[4] | |

| logP = 2.757 | [7] | ||

| pKa | 7.60 ± 0.35 | Predicted[1] | |

| Hydrogen Bond Donor Count | 1 | [7] | |

| Hydrogen Bond Acceptor Count | 4 | [7] | |

| Rotatable Bond Count | 5 | [7] |

Experimental and Computational Methodologies

-

Joback Method: This is a group contribution method used to estimate critical properties of pure components based on their molecular structure. It predicts thermodynamic properties like boiling point, melting point, and critical pressure by summing contributions from different functional groups within the molecule.[4]

-

Crippen Method: This is an atom-based method for calculating the octanol-water partition coefficient (logP) and, by extension, water solubility (logS). It assigns contributions to each atom based on its environment within the molecule to estimate its hydrophobicity.[4]

-

General Prediction Models: Other properties, such as density and pKa, are often predicted using proprietary or open-source quantitative structure-property relationship (QSPR) models that have been trained on large datasets of known chemical properties.[1]

Logical Workflow: Synthesis

This compound can be synthesized via a standard esterification reaction. The logical workflow involves the reaction of 2-Hydroxy-6-methoxybenzoic acid with benzyl alcohol, typically in the presence of an acid catalyst to facilitate the formation of the ester bond and the elimination of water.

Caption: General synthetic pathway for this compound.

References

- 1. Benzoic acid, 2-hydroxy-6-methoxy-, phenylmethyl ester | 24474-71-3 [chemicalbook.com]

- 2. mybiosource.com [mybiosource.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. chemeo.com [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Fungal | 24474-71-3 | Invivochem [invivochem.com]

An In-depth Technical Guide to Benzyl 2-Hydroxy-6-Methoxybenzoate

CAS Number: 24474-71-3

This technical guide provides a comprehensive overview of Benzyl 2-Hydroxy-6-Methoxybenzoate, a compound with demonstrated antifungal properties. The information is intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Chemical and Physical Properties

This compound is an aromatic ester with the molecular formula C15H14O4 and a molecular weight of approximately 258.27 g/mol .[1] Its chemical structure combines a benzyl alcohol moiety with 2-hydroxy-6-methoxybenzoic acid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 24474-71-3 | [1] |

| Molecular Formula | C15H14O4 | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| Appearance | Solid (at room temperature) | |

| LogP | 2.758 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 5 |

Biological Activity: Antifungal Efficacy

This compound has been identified as a potent antifungal agent. Research has demonstrated its efficacy against crop pathogenic fungi, specifically Fusarium avenaceum and Bipolaris sorokiniana.[2] The compound exhibits strong inhibitory effects on the growth of these fungal strains, as quantified by its half-maximal inhibitory concentration (IC50) values.

| Fungal Strain | IC50 (μg/mL) | Reference |

| Fusarium avenaceum | 25-26 | [2][3][4] |

| Bipolaris sorokiniana | 25-26 | [2][3][4] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of hydroxybenzoic benzyl esters involves the reaction of a hydroxybenzoic acid with benzyl chloride. While a specific protocol for this compound is not detailed in the available literature, a plausible synthesis route can be adapted from established procedures for similar compounds.

General Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine 2-hydroxy-6-methoxybenzoic acid and an excess of benzyl chloride. An amide, such as formamide or N-methylformamide, can be used as a catalyst and solvent.

-

Heating: Heat the reaction mixture to a temperature between 140°C and 150°C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction over several hours using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. Dissolve the mixture in an organic solvent like toluene.

-

Purification: The product can be purified from the reaction mixture by techniques such as vacuum distillation or column chromatography to isolate this compound.

Antifungal Susceptibility Testing

The antifungal activity of this compound against fungal strains such as Fusarium avenaceum and Bipolaris sorokiniana can be determined using a broth microdilution method, following established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Protocol Outline:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strains from fresh cultures. Adjust the spore suspension to a defined concentration (e.g., 1 x 10^4 to 5 x 10^4 CFU/mL) in a suitable broth medium, such as RPMI-1640.

-

Compound Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

-

Growth Assessment: Determine fungal growth inhibition visually or by measuring the optical density at a specific wavelength.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is calculated by plotting the percentage of growth inhibition against the compound concentrations.

Potential Mechanisms of Antifungal Action and Signaling Pathways

While the precise mechanism of action for this compound has not been explicitly elucidated in the reviewed literature, its chemical structure as a substituted benzoate and a phenolic compound suggests potential interference with key fungal cellular processes. Based on the known mechanisms of other antifungal agents, two primary signaling pathways are hypothesized to be affected: the Ergosterol Biosynthesis Pathway and the Cell Wall Integrity (CWI) Pathway.

Hypothetical Interference with the Ergosterol Biosynthesis Pathway

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs. Benzoate derivatives have been shown to disrupt membrane integrity. It is plausible that this compound could inhibit one of the enzymes in this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and leading to fungal cell death.

Caption: Hypothetical inhibition of the Ergosterol Biosynthesis Pathway.

Postulated Disruption of the Cell Wall Integrity (CWI) Pathway

The fungal cell wall is essential for maintaining cell shape and protecting against osmotic stress. The Cell Wall Integrity (CWI) pathway is a signaling cascade that regulates cell wall synthesis and remodeling. Phenolic compounds can induce cell wall stress. This compound may trigger this pathway aberrantly or inhibit key components, leading to a weakened cell wall and increased susceptibility to environmental stresses.

Caption: Postulated disruption of the Cell Wall Integrity (CWI) Pathway.

Conclusion

This compound is a compound with significant antifungal activity against important plant pathogens. Its physicochemical properties and potent inhibitory effects warrant further investigation for its potential applications in agriculture and medicine. Future research should focus on elucidating its precise mechanism of action to enable targeted development and optimization. The experimental protocols and hypothetical signaling pathways presented in this guide provide a foundation for such future studies.

References

- 1. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

Benzyl 2-Hydroxy-6-Methoxybenzoate molecular structure

An In-depth Technical Guide to Benzyl 2-Hydroxy-6-Methoxybenzoate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological activity of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is an aromatic ester. The core of the molecule is a benzoic acid scaffold, which is substituted with a hydroxyl group at the 2-position and a methoxy group at the 6-position. The carboxyl group of the benzoic acid forms an ester linkage with a benzyl alcohol.

The key structural identifiers for this compound are:

-

InChI: InChI=1S/C15H14O4/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3[2][3][4]

Below is a diagram representing the two-dimensional structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Unit | Source |

| Molecular Weight | 258.27 | g/mol | [1][2][3][5] |

| Exact Mass | 258.089 | Da | [3] |

| Appearance | Solid at room temperature | - | [3] |

| logP (Octanol/Water Partition Coefficient) | 2.758 | [2][3] | |

| Hydrogen Bond Donor Count | 1 | [3] | |

| Hydrogen Bond Acceptor Count | 4 | [3] | |

| Rotatable Bond Count | 5 | [3] | |

| Normal Melting Point (Tf) | 530.28 | K | [2] |

| Normal Boiling Point (Tb) | 780.27 | K | [2] |

| Water Solubility (log10ws) | -3.49 | mol/L | [2] |

| Enthalpy of Fusion (hfus) | 32.06 | kJ/mol | [2] |

| Enthalpy of Vaporization (hvap) | 78.78 | kJ/mol | [2] |

Synthesis Protocol

This compound can be synthesized via the esterification of 2-hydroxy-6-methoxybenzoic acid with benzyl chloride. This reaction is a common method for the preparation of benzyl esters of hydroxybenzoic acids.

Experimental Protocol:

A general procedure for this type of synthesis involves the reaction of the corresponding hydroxybenzoic acid with benzyl chloride, often in the presence of a catalyst or a base to facilitate the reaction.

Materials:

-

2-Hydroxy-6-methoxybenzoic acid

-

Benzyl chloride

-

A suitable solvent (e.g., toluene)

-

A base or amide catalyst (e.g., formamide)[6]

Procedure:

-

A mixture of 2-hydroxy-6-methoxybenzoic acid and formamide is prepared in a reaction flask.

-

The mixture is heated to a specified temperature (e.g., 150°C) with vigorous stirring.[6]

-

Benzyl chloride is added to the heated mixture.[6]

-

The reaction is allowed to proceed for a set duration (e.g., 1-7 hours).[6]

-

After the reaction is complete, the mixture is cooled.

-

The product is then isolated and purified, for example, by dissolution in a solvent like toluene followed by gas chromatography or vacuum distillation.[6]

The following diagram illustrates the synthetic pathway.

Caption: Synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. However, spectral information for closely related compounds, such as Benzyl 2-methoxybenzoate, is available and can provide an indication of the expected spectral characteristics.[7] For instance, the mass spectrum of the related compound shows a top peak at m/z 135.[7]

Biological Activity

This compound has demonstrated notable biological activity, particularly as an antifungal agent.

Antifungal Activity:

-

It shows a strong antifungal effect, with an IC50 of 25–26 μg/mL against certain fungal strains.[1][3][5]

The workflow for investigating the bioactivity of this compound is outlined below.

Caption: General workflow for bioactivity studies.

Experimental Protocol for Antifungal Assay:

While a detailed protocol is not provided in the search results, the antifungal activity was reported in a study by Krüzselyi D, et al. in the Journal of Agricultural and Food Chemistry.[3][5] A typical antifungal susceptibility test would involve:

-

Preparation of Fungal Cultures: Growing the target fungal strains in an appropriate liquid or solid medium.

-

Preparation of Compound Stock Solution: Dissolving this compound in a suitable solvent, such as DMSO.[3]

-

Assay: Exposing the fungal cultures to serial dilutions of the compound.

-

Incubation: Incubating the cultures under controlled conditions for a specific period.

-

Measurement of Fungal Growth: Assessing the growth of the fungus, for example, by measuring optical density or colony diameter.

-

Data Analysis: Calculating the IC50 value, which is the concentration of the compound that inhibits 50% of fungal growth.

Solubility and Storage

Solubility:

-

The compound is generally soluble in DMSO.[3] For in vivo studies, formulations with DMSO, Tween 80, PEG300, and saline or corn oil may be used to improve solubility.[3]

Storage:

-

In Solvent: Should be stored at -80°C for up to 6 months.[3]

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. chemeo.com [chemeo.com]

- 3. This compound | Fungal | 24474-71-3 | Invivochem [invivochem.com]

- 4. This compound [webbook.nist.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]

- 7. Benzyl 2-methoxybenzoate | C15H14O3 | CID 584904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mybiosource.com [mybiosource.com]

The Natural Occurrence of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-hydroxy-6-methoxybenzoate is a phenolic compound that has garnered interest within the scientific community due to its potential biological activities. Notably, it has demonstrated significant antifungal effects, with an IC50 of 25–26 μg/mL against certain fungal strains.[1][2] This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed experimental protocols for its isolation and identification, and a plausible biosynthetic pathway. While quantitative data for this specific compound remains limited in publicly available literature, this guide offers valuable insights based on the analysis of structurally related compounds.

Natural Sources

This compound has been reported in the plant kingdom, specifically in the following species:

-

Desmos chinensis Lour. : A plant belonging to the Annonaceae family, known to be a rich source of flavonoids and various benzyl benzoate esters.[2]

-

Uvaria grandiflora Roxb. ex Hornem. : Another member of the Annonaceae family, which has been investigated for its chemical constituents.[2]

While the presence of this compound has been noted, to the best of our knowledge, there is currently no published quantitative analysis detailing its concentration in these or any other natural sources. Further research is required to ascertain the yield of this compound from its natural progenitors.

Quantitative Data on Analogous Compounds

In the absence of direct quantitative data for this compound, this section presents a summary of analytical methods and findings for structurally similar benzyl benzoate derivatives and other phenolic compounds found in plant extracts. This information can serve as a valuable reference for researchers developing quantitative assays for the target compound.

| Compound Class | Plant Source | Analytical Method | Key Findings & Parameters | Reference |

| Benzyl Benzoate Derivatives | Desmos chinensis | GC-MS | The essential oil of Desmos chinensis var. lawii contains benzyl benzoate as a major constituent (58.7%). | [3] |

| Benzyl Benzoate | Commercial Formulations | RP-HPLC-UV | A validated method for the quantification of benzyl benzoate. Linearity was established in the range of 0.5–500 μg/mL with a regression coefficient (r²) of 0.9977. | [4][5] |

| Phenolic Compounds | Uvaria grandiflora | LC-QToF | The total phenolic content was quantified, with hydroxycinnamates being the most abundant group. | [6] |

| Phenolic Compounds | Uvaria chamae | Spectrophotometry | Total phenolic content in various extracts ranged from 15.49 to 18.33 mg GAE/100 mg of fraction. | [7] |

Note: The data presented above is for analogous compounds and is intended to provide a methodological framework. Researchers should validate any analytical method for the specific quantification of this compound.

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and identification of benzyl benzoate derivatives from plant material, adapted from methodologies reported for Desmos chinensis.[2]

Extraction

-

Plant Material Preparation : Air-dry the leaves, twigs, or other relevant plant parts of the source species (e.g., Desmos chinensis).

-

Solvent Extraction : Macerate the dried plant material in a suitable organic solvent, such as ethyl acetate, for a period of 3 days at room temperature.

-

Concentration : Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation

-

Initial Fractionation : Subject the crude extract to quick column chromatography (QCC) over silica gel using a gradient elution system, starting with 100% hexanes and gradually increasing the polarity to 100% ethyl acetate.

-

Size Exclusion Chromatography : Further separate the fractions obtained from QCC using size exclusion chromatography on a Sephadex LH-20 column with 100% methanol as the eluent.

-

Column Chromatography : Purify the sub-fractions from the previous step using column chromatography with a suitable solvent system (e.g., a mixture of acetone and hexanes).

-

Final Purification : If necessary, perform final purification of the isolated compounds using additional column chromatography with a different solvent system (e.g., a mixture of dichloromethane and hexanes) to yield the pure compound.

Identification and Structural Elucidation

-

Spectroscopic Analysis : Characterize the purified compound using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS) : High-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOFMS) to determine the exact mass and molecular formula.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To analyze electronic transitions.

-

-

Data Comparison : Compare the obtained spectroscopic data with published literature values for known compounds to confirm the structure of this compound.

Experimental Workflow for Isolation of Benzyl Benzoate Derivatives

Caption: A generalized workflow for the isolation and identification of this compound from plant sources.

Plausible Biosynthetic Pathway

The biosynthesis of benzyl benzoates in plants is believed to originate from the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine. The following diagram illustrates a plausible biosynthetic pathway leading to this compound, based on established pathways for benzoic acid and its derivatives.

Plausible Biosynthetic Pathway of this compound

Caption: A proposed biosynthetic pathway for this compound in plants.

This proposed pathway involves the formation of 2-hydroxy-6-methoxybenzoic acid from L-phenylalanine via the benzoic acid pathway, followed by hydroxylation and methylation steps. Concurrently, benzyl alcohol is also synthesized from L-phenylalanine through side-chain shortening and reduction. The final step is a condensation reaction between 2-hydroxy-6-methoxybenzoic acid and benzyl alcohol to yield the target compound.

Conclusion

This compound is a naturally occurring compound with demonstrated antifungal properties, found in plant species such as Desmos chinensis and Uvaria grandiflora. While direct quantitative data on its abundance in these sources is currently lacking, established methodologies for the isolation and analysis of related benzyl benzoate derivatives provide a solid foundation for future research. The experimental protocols and the plausible biosynthetic pathway detailed in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to further investigate this promising natural product. Future studies focusing on the quantification of this compound in its natural sources and the elucidation of its complete biosynthetic pathway will be crucial for unlocking its full therapeutic potential.

References

- 1. arlok.com [arlok.com]

- 2. Desmoschinensisflavones A and B, two rare flavones having a hybrid benzyl benzoate ester-flavone structural framework from Desmos chinensis Lour - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 5. Application of LC–MS and LC–NMR Techniques for Secondary Metabolite Identification [agris.fao.org]

- 6. Identification, Quantification, and Characterization of the Phenolic Fraction of Brunfelsia grandiflora: In Vitro Antioxidant Capacity [mdpi.com]

- 7. Phenolic Content, Antioxidant Potential, and Antimicrobial Activity of Uvaria chamae (Annonaceae), a Food Plant from Burkina Faso - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal Activity of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-hydroxy-6-methoxybenzoate, a substituted benzyl salicylate derivative, has demonstrated notable antifungal properties, particularly against phytopathogenic fungi. This technical guide provides a comprehensive overview of its antifungal activity, drawing from available scientific literature. The document outlines the compound's chemical properties, summarizes its in vitro efficacy, details relevant experimental protocols, and explores its putative mechanism of action. Due to the limited publicly available data specifically for this compound, this guide also incorporates information from closely related compounds to provide a broader context for its potential applications in antifungal drug development.

Introduction

The increasing prevalence of fungal infections in both agriculture and human health, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Natural products and their derivatives represent a promising avenue for identifying new chemical scaffolds with unique mechanisms of action. This compound has emerged as a compound of interest due to its documented inhibitory effects on fungal growth. This guide aims to consolidate the current knowledge on this compound to support further research and development efforts.

Chemical Properties

-

IUPAC Name: this compound

-

Synonyms: Benzyl 6-methoxysalicylate

-

CAS Number: 24474-71-3

-

Molecular Formula: C₁₅H₁₄O₄

-

Molecular Weight: 258.27 g/mol

-

Appearance: Solid

-

Solubility: Soluble in DMSO

Antifungal Activity: Quantitative Data

The primary research demonstrating the antifungal efficacy of this compound was conducted by Krüzselyi et al. (2021). The study identified this compound as the most potent antifungal agent isolated from goldenrod root extracts against specific crop pathogenic fungi.

| Fungal Species | Assay Type | Metric | Value (µg/mL) | Reference |

| Fusarium avenaceum | Microdilution Broth | IC₅₀ | 25-26 | [1][2] |

| Bipolaris sorokiniana | Microdilution Broth | IC₅₀ | 25-26 | [1][2] |

Table 1: In Vitro Antifungal Activity of this compound

Putative Mechanism of Action

While the precise mechanism of action for this compound has not been elucidated, insights can be drawn from studies on structurally related compounds, such as salicylates and other benzyl derivatives. The prevailing hypothesis is that its antifungal effect is multifactorial, primarily targeting the fungal cell membrane and potentially interfering with key cellular processes.

Disruption of Fungal Cell Membrane Integrity

Salicylic acid and its derivatives are known to exert their antifungal effects by disrupting the plasma membrane of fungal cells. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. It is plausible that this compound shares this mode of action. The lipophilic nature of the benzyl group would facilitate its intercalation into the lipid bilayer of the fungal cell membrane.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs. Some benzaldehyde derivatives with structural similarities to the benzyl moiety of the target compound have been shown to inhibit enzymes involved in the ergosterol biosynthesis pathway. Disruption of this pathway leads to a depleted supply of ergosterol and the accumulation of toxic sterol intermediates, thereby compromising membrane integrity and function.

Caption: Putative antifungal mechanism of this compound.

Experimental Protocols

The following are generalized protocols for key experiments based on standard methodologies in mycology and the information available for related compounds.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Half Maximal Inhibitory Concentration (IC₅₀) of an antifungal agent.

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Assay.

Protocol:

-

Fungal Strain Preparation: Culture the desired fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at its optimal growth temperature. Harvest spores or conidia and suspend them in a suitable broth (e.g., RPMI-1640). Adjust the suspension to a final concentration of 1-5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the culture medium to achieve the desired concentration range.

-

Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the fungal suspension to each well. Add 100 µL of the serially diluted compound to the respective wells. Include a positive control (fungal suspension with medium) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the fungal strain (typically 25-30°C) for 24 to 72 hours.

-

Data Analysis: Measure the optical density at 600 nm using a microplate reader to determine fungal growth. The IC₅₀ is calculated as the concentration of the compound that inhibits 50% of fungal growth compared to the positive control.

Synthesis of this compound

A general method for the synthesis of benzyl esters from the corresponding carboxylic acid can be adapted for the preparation of this compound.

Caption: Generalized Fischer Esterification for Benzyl Ester Synthesis.

Protocol (Fischer Esterification):

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-6-methoxybenzoic acid in an excess of benzyl alcohol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Safety and Toxicology

Limited toxicological data is available for this compound. A Safety Data Sheet (SDS) indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Data on the closely related compound, Benzyl Salicylate, suggests low acute oral and dermal toxicity. However, some studies have indicated potential for developmental toxicity at higher doses. In vitro genotoxicity tests on Benzyl Salicylate have been negative. Given the structural similarity, a cautious approach should be taken, and thorough toxicological evaluation is warranted for any drug development program involving this compound.

Conclusion and Future Directions

This compound demonstrates promising in vitro antifungal activity against phytopathogenic fungi. Its potential as a lead compound for the development of new antifungal agents is evident. However, significant data gaps remain. Future research should focus on:

-

Expanding the antifungal screening to a broader panel of clinically relevant fungal pathogens.

-

Elucidating the specific mechanism of action, including its effects on the fungal cell membrane and key biosynthetic pathways.

-

Conducting comprehensive in vitro and in vivo toxicological studies to establish a safety profile.

-

Optimizing the synthesis protocol for scalability and cost-effectiveness.

Addressing these areas will be crucial in determining the therapeutic potential of this compound and its derivatives as next-generation antifungal drugs.

References

The Biological Versatility of Benzyl 2-Hydroxy-6-Methoxybenzoate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-hydroxy-6-methoxybenzoate and its derivatives represent a class of benzophenone compounds that have garnered interest for their diverse biological activities. This technical guide synthesizes the available scientific information on these compounds, focusing on their antifungal properties and touching upon other potential therapeutic applications. This document provides a summary of quantitative data, details of relevant experimental methodologies, and an exploration of potential signaling pathways, offering a foundational resource for researchers in mycology, oncology, and drug discovery.

Core Biological Activity: Antifungal Properties

The parent compound, this compound, has demonstrated notable antifungal effects.[1][2][3][4] The primary quantitative measure of this activity is the half-maximal inhibitory concentration (IC50), which for this compound has been reported to be in the range of 25–26 μg/mL against tested fungal strains.[1][2][3][4]

Quantitative Data Summary

| Compound | Biological Activity | Target Organism(s) | IC50 (μg/mL) |

| This compound | Antifungal | Fungal strains | 25–26[1][2][3][4] |

Further research into the synthesis and biological evaluation of a wider array of derivatives is necessary to establish a comprehensive structure-activity relationship (SAR). Such studies would be invaluable in optimizing the antifungal potency and selectivity of this chemical scaffold.

Other Potential Biological Activities

Beyond their antifungal effects, benzophenone derivatives, the broader class to which this compound belongs, have been investigated for a variety of other biological activities. These include:

-

Cytotoxicity: Certain benzophenone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6][7] This suggests a potential for this scaffold in the development of novel antineoplastic agents.

-

Enzyme Inhibition: The structural features of benzophenones make them candidates for enzyme inhibition. Studies on related hydroxy methoxy benzoin and benzil analogs have revealed inhibitory activity against enzymes such as α-amylase, α-glucosidase, and acetylcholinesterase (AChE).[7]

-

Antioxidant and Antimicrobial Activities: Various derivatives have also been reported to possess antioxidant and broader antimicrobial properties.[7][8]

Quantitative data for specific derivatives of this compound in these therapeutic areas is currently limited.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section outlines the standard methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) and IC50 values against fungal strains is crucial for assessing antifungal activity. A standard method involves the following steps:

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated to achieve logarithmic growth. The fungal suspension is then diluted to a standardized concentration.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Microbroth Dilution Assay: The assay is performed in 96-well microtiter plates. Each well contains the fungal inoculum and a specific concentration of the test compound. Positive (fungal inoculum only) and negative (medium only) controls are included.

-

Incubation: The plates are incubated under conditions suitable for fungal growth (e.g., 35°C for 24-48 hours).

-

Data Analysis: Fungal growth inhibition is determined by measuring the optical density at a specific wavelength (e.g., 600 nm). The IC50 value is calculated as the concentration of the compound that inhibits 50% of fungal growth compared to the positive control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

-

Cell Seeding: Adherent cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects are not yet fully elucidated. However, based on studies of related compounds, several potential pathways can be hypothesized.

Antifungal Mechanism

The antifungal activity of benzaldehyde derivatives, which share structural similarities with the benzyl moiety of the target compounds, has been linked to the disruption of the cell wall integrity (CWI) pathway in fungi.[9] This pathway is crucial for maintaining the structural integrity of the fungal cell wall in response to environmental stress.

Below is a conceptual workflow illustrating a hypothetical experimental approach to investigate the effect of a this compound derivative on the fungal CWI pathway.

Caption: Hypothetical workflow for studying the effect of derivatives on the fungal CWI pathway.

A potential signaling cascade that could be investigated is the High Osmolarity Glycerol (HOG) pathway, which is another critical stress response pathway in fungi.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | Fungal | 24474-71-3 | Invivochem [invivochem.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation (antioxidant, antimicrobial, enzyme inhibition, and cytotoxic) and molecular docking study of hydroxy methoxy benzoin/benzil analogous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

- 9. mdpi.com [mdpi.com]

Benzyl 2-Hydroxy-6-Methoxybenzoate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-Hydroxy-6-Methoxybenzoate is a naturally occurring phenolic ester that has garnered attention for its potent biological activity. First identified in the roots of the showy goldenrod (Solidago speciosa), this compound has demonstrated significant antifungal properties, positioning it as a molecule of interest for further investigation in agricultural and pharmaceutical applications. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, biological activity, and the experimental protocols used for its characterization.

Chemical and Physical Properties

This compound is an aromatic compound with the chemical formula C15H14O4 and a molecular weight of 258.27 g/mol . Its structure features a benzyl ester of 2-hydroxy-6-methoxybenzoic acid.

| Property | Value | Source |

| Molecular Formula | C15H14O4 | --INVALID-LINK-- |

| Molecular Weight | 258.27 g/mol | --INVALID-LINK-- |

| CAS Number | 24474-71-3 | --INVALID-LINK-- |

| Predicted logP | 2.758 | Cheméo |

| Predicted Water Solubility (log10ws) | -3.49 | Cheméo |

| Predicted Boiling Point | 780.27 K | Cheméo (Joback Method) |

| Predicted Melting Point | 530.28 K | Cheméo (Joback Method) |

Biological Activity: Antifungal Properties

The most significant reported biological activity of this compound is its strong antifungal effect against crop pathogenic fungi.[1][2][3][4]

Quantitative Antifungal Activity Data

| Fungal Strain | IC50 (μg/mL) | Reference |

| Fusarium avenaceum | 25-26 | --INVALID-LINK-- |

| Bipolaris sorokiniana | 25-26 | --INVALID-LINK-- |

Experimental Protocols

Isolation from Natural Sources

This compound was first isolated from the roots of Solidago speciosa. The isolation process involved extraction with a suitable solvent followed by chromatographic separation.

Workflow for Isolation:

References

Spectroscopic and Synthetic Profile of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Benzyl 2-Hydroxy-6-Methoxybenzoate. Due to the limited availability of direct experimental data in public databases, this guide combines theoretical predictions and established chemical principles to serve as a valuable resource for researchers. The document includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, a plausible mass spectrometry fragmentation pattern, and a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₁₄O₄[1]

-

Molecular Weight: 258.27 g/mol [1]

-

Canonical SMILES: COC1=CC=CC(C(=O)OCC2=CC=CC=C2)=C1O

-

InChIKey: CGNJMCLXIMWKDY-UHFFFAOYSA-N[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 - 11.5 | Singlet | 1H | Ar-OH |

| ~7.30 - 7.50 | Multiplet | 5H | Ar-H (Benzyl group) |

| ~7.25 | Triplet | 1H | Ar-H (Position 4) |

| ~6.40 | Doublet | 1H | Ar-H (Position 3) |

| ~6.35 | Doublet | 1H | Ar-H (Position 5) |

| ~5.40 | Singlet | 2H | CH₂ -Ph |

| ~3.85 | Singlet | 3H | O-CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C =O (Ester) |

| ~162.0 | C -OH (Position 2) |

| ~159.0 | C -OCH₃ (Position 6) |

| ~136.0 | Quaternary C (Benzyl group) |

| ~134.0 | C -H (Position 4) |

| ~128.8 | C -H (Benzyl group, ortho) |

| ~128.5 | C -H (Benzyl group, para) |

| ~128.2 | C -H (Benzyl group, meta) |

| ~110.0 | Quaternary C (Position 1) |

| ~101.0 | C -H (Position 5) |

| ~98.0 | C -H (Position 3) |

| ~67.0 | CH₂ -Ph |

| ~56.0 | O-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad, Medium | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ester, intramolecular H-bonding) |

| 1580 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250 - 1300 | Strong | C-O stretch (ester) |

| 1050 - 1150 | Strong | C-O stretch (ether) |

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 258.0892 (calculated for C₁₅H₁₄O₄)

-

Major Fragmentation Pathways:

-

Loss of the benzyl group ([M-C₇H₇]⁺) leading to a peak at m/z = 167.

-

Formation of the benzyl cation ([C₇H₇]⁺) leading to a prominent peak at m/z = 91.

-

Decarboxylation of the acid fragment.

-

Proposed Synthesis Protocol

The synthesis of this compound can be achieved via the esterification of 2-Hydroxy-6-methoxybenzoic acid with benzyl bromide. This method is a standard procedure for the preparation of benzyl esters.

Materials and Reagents

-

2-Hydroxy-6-methoxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Hydroxy-6-methoxybenzoic acid (1.0 equivalent) in anhydrous acetone.

-

Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. The mixture will become a suspension.

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualization of Methodologies

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Logic

Caption: Logical flow of spectroscopic data analysis.

References

Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide to Safe Handling and Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of Benzyl 2-Hydroxy-6-Methoxybenzoate (CAS No. 24474-71-3). The information is intended to support laboratory safety protocols and risk assessments in research and drug development settings.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data available for this compound. It is important to note that while some physical properties have been calculated using computational methods, experimentally determined data is not always available.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₄ | [1][2][3] |

| Molecular Weight | 258.27 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Normal Boiling Point (Calculated) | 780.27 K | [2] |

| Normal Melting Point (Calculated) | 530.28 K | [2] |

| LogP (Octanol/Water Partition Coefficient) (Calculated) | 2.758 | [2] |

| Water Solubility (log10ws) (Calculated) | -3.49 | [2] |

| InChIKey | CGNJMCLXIMWKDY-UHFFFAOYSA-N | [2][3] |

Table 2: Toxicological Profile

| Endpoint | Classification/Value | Source |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |

| Aquatic Toxicity (Acute) | Category 1 (Very toxic to aquatic life) | [1] |

| Aquatic Toxicity (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |

| Carcinogenicity | No component of this product present at a level equal to or greater than 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. | [1] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.[1]

-

H411: Toxic to aquatic life with long lasting effects.

No signal word was available in some sources, while another listed "Warning".[1]

Experimental Protocols

Detailed, specific experimental protocols for the toxicological assessment of this compound are not publicly available. The classifications provided are based on data submitted to regulatory bodies. Standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. For example, acute oral toxicity is often determined using OECD Test Guideline 423.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to ensure personnel safety and minimize environmental release.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram outlines a general selection workflow.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Handling Procedures

-

Avoid contact with skin and eyes.[1]

-

Avoid formation of dust and aerosols.[1]

-

Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Do not eat, drink or smoke when using this product.[1]

-

Wash hands thoroughly after handling.[1]

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.[1]

-

Store in a cool place.[1]

-

Keep away from direct sunlight and sources of ignition.[1]

-

Recommended storage temperatures: -20°C for powder or -80°C in solvent.[1][4]

-

Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures.

First Aid Measures

The following diagram illustrates the recommended first aid response.

Caption: First Aid Response to Exposure.

Spill Response

In case of a spill, adhere to the following workflow.

Caption: Spill Response Workflow.

Disposal Considerations

Dispose of this product and its container at an approved waste disposal plant.[1] Do not let the product enter drains. Avoid release to the environment.[1]

Stability and Reactivity

-

Reactivity: No data available.[1]

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Possibility of Hazardous Reactions: No data available.[1]

-

Conditions to Avoid: No data available.[1]

-

Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.[1]

This guide is intended for informational purposes and should not replace a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Solubility Profile of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl 2-Hydroxy-6-Methoxybenzoate, a compound of interest for its potential applications in various scientific fields, including drug development, due to its antifungal properties. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents relevant biological context through pathway and workflow diagrams.

Quantitative Solubility Data

Qualitative Solubility:

General observations indicate that this compound is likely soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and may have limited solubility in water, with one source suggesting it is only slightly soluble or insoluble at concentrations above 1 mg/mL.

Solubility of Structurally Similar Compounds:

To approximate the solubility of this compound, data for benzyl benzoate and methyl salicylate, which share key structural motifs, are presented below. These compounds suggest that our target molecule will exhibit good solubility in common organic solvents.

Table 1: Solubility of Benzyl Benzoate

| Solvent | Solubility | Reference |

| Water | ~0.003 g/100 mL (20 °C) | [1] |

| Ethanol | Soluble | [1][2][3] |

| Ether | Soluble | [1][2][3] |

| Benzene | Soluble | [1][3] |

| Chloroform | Miscible | [3] |

| Acetone | Soluble | [3] |

| Methanol | Soluble | [3] |

| Oils | Miscible | [3] |

| Glycerol | Insoluble | [3] |

Table 2: Solubility of Methyl Salicylate

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [4][5] |

| Organic Solvents | Miscible | [6] |

| Acetone | 10.1 g/g (30 °C) | [6] |

Experimental Protocols for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a compound like this compound, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, ethyl acetate)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Dispense a known volume of each selected organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate quantitative technique.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

-

Biological Context: Antifungal Activity

This compound has been noted for its antifungal properties. While the specific signaling pathways affected by this compound in fungi are not yet fully elucidated, phenolic compounds, in general, are known to interact with various cellular processes in fungi. One of the key aspects of plant-fungal interactions involves the production of phenolic compounds by plants as a defense mechanism. These compounds can act as signaling molecules that trigger stress responses in fungi.

This diagram illustrates a generalized response where a plant-produced phenolic compound, such as this compound, can induce a stress response in a fungal cell, leading to the activation of detoxification pathways and ultimately inhibiting fungal growth. The interaction of phenolic compounds with fungal cells can be complex, potentially involving the modulation of metabolic pathways and compromising cell membrane integrity. Further research is needed to delineate the precise molecular targets and signaling cascades affected by this compound in pathogenic fungi.

References

Stability of Benzyl 2-Hydroxy-6-Methoxybenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Benzyl 2-Hydroxy-6-Methoxybenzoate under various conditions. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry, data from structurally similar compounds, and standard pharmaceutical industry practices for stability testing. The information herein is intended to guide researchers in designing and executing robust stability studies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate analytical methods and stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₄ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 530.28 K (257.13 °C) (Joback Method) | [1] |

| Boiling Point | 780.27 K (507.12 °C) (Joback Method) | [1] |

| LogP | 2.758 (Crippen Method) | [1] |

| Water Solubility | -3.49 (log10(mol/L)) (Crippen Method) | [1] |

General Stability Profile and Storage Recommendations

Based on supplier safety data sheets, this compound is considered stable under recommended storage conditions. However, it is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. For long-term storage, it is advisable to keep the compound in a cool, dark, and well-sealed container. Recommended storage conditions are -20°C for the powder form and -80°C when in a solvent like DMSO. The compound may decompose under fire conditions.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following protocols are proposed for this compound, based on standard industry practices. A concentration of 1 mg/mL of the compound in a suitable solvent (e.g., acetonitrile-water mixture) is recommended for these studies.

Table 2: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Proposed Protocol |

| Acidic Hydrolysis | Treat the sample solution with 0.1 M to 1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for up to 7 days. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours) and neutralized before analysis. |

| Basic Hydrolysis | Treat the sample solution with 0.1 M to 1 M NaOH at room temperature. Due to the ester functionality, degradation is expected to be faster than under acidic conditions. Sampling should be more frequent initially (e.g., 0, 1, 2, 4, 8, 24 hours). Samples should be neutralized before analysis. |

| Oxidative Degradation | Treat the sample solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature. Samples should be taken at various time points and the reaction quenched if necessary before analysis. |

| Thermal Degradation | Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C, 105°C) for a defined period. Samples should be analyzed at different time intervals. |

| Photolytic Degradation | Expose the solid compound and a solution of the compound to UV (e.g., 254 nm) and visible light, as per ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same temperature conditions. |

Proposed Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.

Table 3: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined based on the UV spectrum of this compound (a starting point could be around 254 nm or the λmax) |

| Column Temperature | 30-35°C |

| Injection Volume | 10-20 µL |

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be necessary.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation

The ester linkage is the most probable site for hydrolysis. Under both acidic and basic conditions, the primary degradation products are expected to be 2-Hydroxy-6-methoxybenzoic acid and benzyl alcohol. Basic conditions are likely to accelerate this reaction significantly.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for the synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate. The synthesis is a multi-step process commencing from resorcinol, as the direct regioselective methoxylation of salicylic acid at the 6-position is synthetically challenging. The described pathway involves the synthesis of the key intermediate, 2,6-dihydroxybenzoic acid, via the Kolbe-Schmitt reaction, followed by a regioselective O-methylation to yield 2-hydroxy-6-methoxybenzoic acid. The final step is the benzylation of the carboxylic acid to afford the target compound. These application notes offer detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to guide researchers in the successful synthesis of this compound.

Introduction

This compound is a valuable organic compound with potential applications in medicinal chemistry and drug development. Its synthesis from readily available starting materials is of significant interest. While salicylic acid is a common precursor for many benzoic acid derivatives, its direct conversion to the target compound is not straightforward due to the difficulty in achieving selective methoxylation at the C6 position. Therefore, a more practical synthetic route begins with resorcinol, which is first carboxylated to form 2,6-dihydroxybenzoic acid. This intermediate then undergoes selective mono-methylation to introduce the methoxy group at the 6-position, yielding 2-hydroxy-6-methoxybenzoic acid. Finally, esterification of the carboxylic acid with a benzyl group provides the desired this compound.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step process starting from resorcinol.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dihydroxybenzoic Acid via Kolbe-Schmitt Reaction

This protocol describes the carboxylation of resorcinol to produce 2,6-dihydroxybenzoic acid.

Materials:

-

Resorcinol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Carbon Dioxide (CO₂) gas

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

Equipment:

-

High-pressure autoclave reactor

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a high-pressure autoclave, combine resorcinol and anhydrous potassium carbonate in a suitable solvent such as a mixture of ethanol and water.

-

Seal the autoclave and purge with nitrogen gas.

-

Pressurize the reactor with carbon dioxide gas to the desired pressure.

-

Heat the mixture to the reaction temperature with continuous stirring.

-

Maintain the reaction conditions for the specified time.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the CO₂ gas.

-